(R)-3,4-Dcpg

描述

AMPA receptor antagonist with weak activity at NMDA receptors and little activity at kainate receptors.

生物活性

(R)-3,4-Dicarboxyphenylglycine, commonly referred to as (R)-3,4-DCPG, is a compound recognized for its role as an antagonist of AMPA receptors and its weak activity at NMDA receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

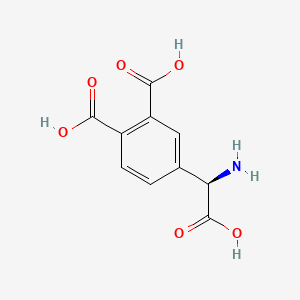

- Chemical Name : (R)-3,4-Dicarboxyphenylglycine

- CAS Number : 201730-10-1

- Molecular Formula : C₉H₉N₁O₆

This compound primarily functions as an AMPA receptor antagonist , which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. Its weak activity at NMDA receptors and negligible effects on kainate receptors further delineate its specificity in glutamatergic signaling pathways .

Antagonistic Effects on AMPA Receptors

Research indicates that this compound effectively inhibits AMPA receptor activity. This inhibition is significant in contexts such as neuroprotection and the modulation of excitotoxicity associated with various neurological disorders. The compound has been shown to produce no significant behavioral changes in animal models when tested for aggression modulation, suggesting that its antagonistic effects do not synergistically influence aggressive behaviors .

Case Studies and Research Findings

- Neuroprotective Effects :

- Influence on Pain Perception :

Data Tables

| Property | Value |

|---|---|

| Purity | ≥96% |

| AMPA Receptor Activity | Antagonist |

| NMDA Receptor Activity | Weak Antagonist |

| Kainate Receptor Activity | Little Activity |

Research Implications

The biological activity of this compound has implications for understanding and treating conditions characterized by dysregulated glutamatergic signaling. Its selective antagonism at AMPA receptors positions it as a candidate for further research into neuroprotective strategies and pain management therapies.

科学研究应用

Anticonvulsant Effects

(R)-3,4-DCPG has shown promise in the treatment of epilepsy. Research indicates that intracerebroventricular administration of this compound can exert anticonvulsive effects in models of status epilepticus and temporal lobe epilepsy. For instance, a study demonstrated that while systemic administration did not yield significant neuroprotective effects, intracerebroventricular application effectively controlled seizures without preventing neuronal loss in specific brain regions .

| Study | Method | Findings |

|---|---|---|

| Intracerebroventricular injection in mice | Controlled seizures without neuroprotection | |

| Administration in VPA-exposed rats | Enhanced social interaction and synaptic plasticity |

Effects on Morphine-Induced Conditioned Place Preference

This compound has been investigated for its role in modulating morphine-induced conditioned place preference (CPP) in animal models. The compound was found to reduce the acquisition of morphine-induced CPP when administered intra-accumbally, suggesting a potential application in addiction treatment . However, it did not significantly affect the expression of morphine-induced CPP once established.

| Study | Method | Findings |

|---|---|---|

| Intra-accumbal microinjection in rats | Reduced acquisition of morphine-induced CPP |

Potential in Treating Autism Spectrum Disorders (ASD)

Recent studies have highlighted the role of mGlu8 receptors in neurodevelopmental disorders such as ASD. In a model using valproic acid (VPA) exposure to mimic ASD symptoms, this compound was shown to reverse deficits in social interaction and enhance long-term potentiation (LTP) in affected rats . This suggests that targeting mGlu8 receptors could be a viable therapeutic strategy for improving social behaviors associated with ASD.

Mechanistic Insights

The mechanism by which this compound exerts its effects primarily involves the modulation of glutamatergic signaling through mGlu8 receptors. It has been shown to influence synaptic plasticity and neurotransmitter release dynamics, which are crucial for cognitive functions and emotional regulation.

Structural Studies

Structural studies have elucidated the binding characteristics of this compound to mGlu8 receptors. The compound's unique structural properties allow for high selectivity towards mGlu8 compared to other receptor subtypes . Understanding these interactions at a molecular level can aid in designing more effective drugs targeting similar pathways.

属性

IUPAC Name |

4-[(R)-amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424986 | |

| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201730-10-1 | |

| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。